molecular formula C19H25N3O B12229489 3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12229489
M. Wt: 311.4 g/mol
InChI Key: OTHACUMUEOONDT-UHFFFAOYSA-N
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Description

3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Attachment of the Cyclopropylmethyl Group: This step often involves alkylation reactions using cyclopropylmethyl halides.

    Construction of the Quinazolinone Core: This is typically done through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, which can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.

    Quinazolinone Derivatives: These compounds share the quinazolinone core and are often used in medicinal chemistry.

Uniqueness

3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

3-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C19H25N3O/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)13-16-8-10-21(11-9-16)12-15-6-7-15/h2-5,15-16H,6-13H2,1H3

InChI Key

OTHACUMUEOONDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4CC4

Origin of Product

United States

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